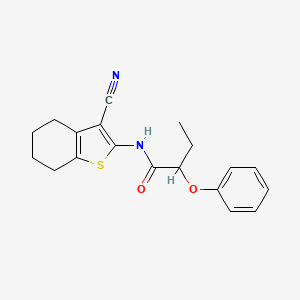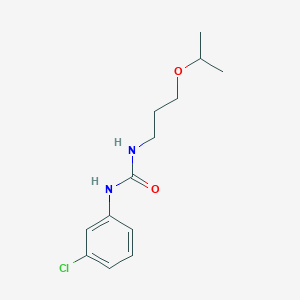
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea, also known as MPPU, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea acts as a selective antagonist of the mGluR5 receptor, which is involved in various neurological and psychiatric disorders. The mGluR5 receptor is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, MPU can modulate the activity of glutamate, the major excitatory neurotransmitter in the brain, and regulate synaptic function.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models. MPU has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise modulation of glutamate signaling. MPU is also relatively stable and can be easily administered to animals. However, one limitation of MPU is its low solubility in water, which can make it challenging to administer in certain experimental paradigms.
List as many
Orientations Futures
As possible:
1. Further investigation of MPU's potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of new analogs of MPU with improved pharmacokinetic properties.
3. Investigation of MPU's effects on other neurotransmitter systems.
4. Investigation of MPU's effects on synaptic plasticity and learning and memory.
5. Investigation of MPU's effects on neuroinflammation and oxidative stress.
6. Investigation of the long-term effects of MPU administration.
7. Investigation of MPU's potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.
8. Investigation of MPU's potential use in the treatment of other conditions, such as chronic pain and epilepsy.
9. Investigation of the safety and tolerability of MPU in humans.
10. Investigation of the potential use of MPU as a diagnostic tool for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPU involves the reaction of 4-methoxyaniline and 4-propoxyaniline with phosgene and subsequent reaction with ammonia. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MPU has also been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUGJRYAQXAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)


![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


